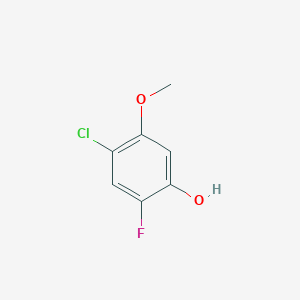

4-Chloro-2-fluoro-5-methoxyphenol

Description

This compound belongs to the family of halogenated methoxyphenols, characterized by a phenolic ring substituted with chlorine (Cl), fluorine (F), and methoxy (-OCH₃) groups. Such substitutions influence electronic distribution, solubility, and reactivity. For instance, fluorine’s strong electron-withdrawing effect and chlorine’s moderate electronegativity could enhance acidity compared to non-halogenated phenols . Methoxy groups typically increase solubility in organic solvents due to their electron-donating nature .

Properties

IUPAC Name |

4-chloro-2-fluoro-5-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO2/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHLVMODEYHTNJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)O)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluoro-5-methoxyphenol typically involves the introduction of chloro, fluoro, and methoxy groups onto a phenol ring. One common method is through electrophilic aromatic substitution reactions. For example, starting with 4-chloro-2-fluorophenol, a methoxy group can be introduced using methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often utilize advanced techniques such as catalytic hydrogenation, halogenation, and methylation under controlled conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-5-methoxyphenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The chloro and fluoro groups can be reduced under specific conditions.

Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of dehalogenated phenols.

Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

4-Chloro-2-fluoro-5-methoxyphenol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals, polymers, and coatings.

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-5-methoxyphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the chloro and fluoro groups can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key analogs from the evidence highlight how substituent positions alter properties:

Key Observations :

- Electron-Withdrawing Effects: Fluorine at position 2 (as in 4-Chloro-2-fluoro-5-methoxyphenol) likely increases acidity compared to methyl-substituted analogs (e.g., 4-Chloro-2-methylphenol) .

- Bioactivity : Methoxy and halogen combinations in benzothiazoles (e.g., 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole) correlate with antimicrobial and anticancer activities .

- Solubility : Methoxy groups at para positions (e.g., 6-Fluoro-3-(4-methoxyphenyl)pyridin-2-ol) enhance solubility in polar solvents compared to ortho-substituted isomers .

Physical and Chemical Properties

A hypothetical comparison based on substituent trends:

Research Findings and Implications

- Synthetic Pathways: Fluorinated phenols like those in and are synthesized via nucleophilic aromatic substitution or Suzuki coupling, suggesting analogous routes for this compound .

- Environmental Impact: Chlorinated phenols (e.g., ) are regulated pollutants; fluorine substitution may reduce persistence but requires toxicity studies .

- Drug Design: Methoxy and halogen motifs in and are associated with kinase inhibition and antimicrobial activity, positioning this compound as a candidate for medicinal chemistry optimization .

Biological Activity

4-Chloro-2-fluoro-5-methoxyphenol is an aromatic compound with a unique chemical structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, emphasizing its antimicrobial, anti-inflammatory, and anticancer properties, supported by various research findings and case studies.

This compound is characterized by the presence of a chloro group, a fluoro group, and a methoxy group on a phenolic ring. This arrangement contributes to its distinct chemical reactivity and potential interactions with biological systems.

The biological activity of this compound is attributed to its ability to form hydrogen bonds with biological molecules and participate in halogen bonding through its chloro and fluoro groups. These interactions can influence enzyme activity and receptor binding, leading to various biological effects.

Antimicrobial Activity

Research has indicated that this compound exhibits promising antimicrobial properties. A study demonstrated that derivatives of this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, one derivative displayed a minimum inhibitory concentration (MIC) of 8 µg/mL against certain bacterial strains, highlighting its potential as an antibacterial agent .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound Name | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| 6c | E. coli | 8 | 17.0 ± 0.40 |

| 6c | S. aureus | 8 | 17.0 ± 0.15 |

Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects, particularly in inhibiting the activity of NADPH oxidase, which plays a critical role in inflammatory responses. An analog, 4-Fluoro-2-methoxyphenol, was found to be significantly more potent than apocynin (a known anti-inflammatory agent) in inhibiting leukocyte oxidant production and phagocytosis . This suggests that this compound may also possess similar anti-inflammatory properties.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds related to this compound. In a study assessing various derivatives against cancer cell lines, one derivative demonstrated significant anticancer activity with a percentage growth inhibition (PGI) of over 65% at a concentration of 10 µM against several cancer cell lines . The molecular docking studies indicated effective binding to the active site of tubulin, suggesting a mechanism for its anticancer effects.

Table 2: Anticancer Activity of Derivatives

| Compound Name | Cancer Cell Line | PGI (%) at 10 µM |

|---|---|---|

| 6h | SNB-19 | 65.12 |

| 6h | NCI-H460 | 55.61 |

| 6h | SNB-75 | 54.68 |

Case Studies

Several case studies have reported the biological effects of related compounds, emphasizing their therapeutic potential. For example, the use of methoxy-substituted catechols in treating inflammatory diseases has been documented, showcasing their ability to inhibit reactive oxygen species production without exhibiting cellular toxicity . These findings support the hypothesis that similar mechanisms may be applicable to this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.